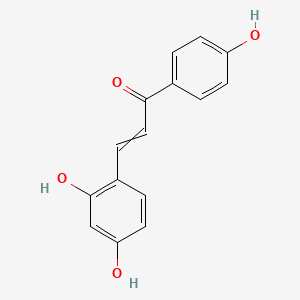

2,4,4'-Trihydroxychalcone

Description

Propriétés

IUPAC Name |

3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-9,16-17,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYSHUXENHRSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003600 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83616-07-3 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of 2,4,4 Trihydroxychalcone

Distribution in Plant Species and Botanical Families

Isoliquiritigenin (B1662430) (2',4,4'-Trihydroxychalcone) is prominently found in the roots of various species of the Glycyrrhiza genus, including Glycyrrhiza glabra (licorice), which belongs to the Leguminosae (or Fabaceae) family. nih.govmdpi.comwikipedia.orgnih.gov Its presence is a defining characteristic of the phytochemical profile of licorice root. mdpi.comnih.gov Beyond the Leguminosae family, this chalcone (B49325) has also been identified in other plants, such as Morus cathayana of the Moraceae family. mdpi.com The distribution of isoliquiritigenin is closely linked to plants that produce 5-deoxy(iso)flavonoids, for which it is a crucial precursor. jst.go.jpbiorxiv.org The Leguminosae family, in particular, is known for synthesizing this class of compounds, which plays a significant role in their specialized metabolism. mdpi.combiorxiv.org

Table 1: Documented Botanical Sources of 2,4,4'-Trihydroxychalcone (Isoliquiritigenin)

| Botanical Family | Genus/Species | Common Name |

| Leguminosae (Fabaceae) | Glycyrrhiza glabra, Glycyrrhiza uralensis, Glycyrrhiza inflata | Licorice |

| Leguminosae (Fabaceae) | Medicago sativa | Alfalfa |

| Leguminosae (Fabaceae) | Glycine max | Soybean |

| Moraceae | Morus cathayana | - |

| Asteraceae | Dahlia variabilis | Dahlia |

This table is generated from data found in multiple sources. nih.govmdpi.comwikipedia.orgnih.govjst.go.jpbiorxiv.org

Enzymatic Synthesis within the Phenylpropanoid and Flavonoid Biosynthesis Pathways

The formation of this compound is a multi-step enzymatic process that originates from the broader phenylpropanoid pathway. wikipedia.orgnih.gov This pathway converts the amino acid L-phenylalanine into a variety of essential plant compounds. mdpi.comnih.gov

The initial committed step in the biosynthesis of most flavonoids is catalyzed by the enzyme Chalcone Synthase (CHS) . nih.govnih.gov CHS is a key, rate-limiting enzyme that orchestrates the condensation of two precursor molecules to form the C15 chalcone skeleton. mdpi.comnih.gov Specifically, one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA are combined by CHS to produce a polyketide intermediate, which is then cyclized by the same enzyme to yield 2',4',4',6'-tetrahydroxychalcone, commonly known as naringenin (B18129) chalcone. nih.govmdpi.com

Following its synthesis, naringenin chalcone is a substrate for Chalcone Isomerase (CHI) . mdpi.comnih.gov CHI catalyzes the stereospecific intramolecular cyclization of the chalcone into the corresponding (2S)-flavanone, naringenin. nih.govnih.gov This rapid cyclization is a critical step in the main flavonoid pathway, channeling intermediates towards the production of flavanones, flavonols, and anthocyanins. nih.govnih.gov The interaction between CHS and CHI, sometimes facilitated by Chalcone Isomerase-Like (CHIL) proteins, can form a multi-enzyme complex that enhances the efficiency of naringenin production and minimizes the formation of side products. nih.gov

The biosynthesis of the chalcone backbone is dependent on two primary precursor molecules derived from different metabolic routes:

4-Coumaroyl-CoA : This molecule originates from the amino acid L-phenylalanine via the general phenylpropanoid pathway. wikipedia.orgnih.gov Phenylalanine is first converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. An enzyme known as 4-coumarate:CoA ligase (4CL) then activates p-coumaric acid into its CoA ester, 4-coumaroyl-CoA. mdpi.commdpi.comnih.gov This precursor provides the B-ring and the three-carbon bridge of the chalcone structure.

Malonyl-CoA : This is a C2 unit extender derived from the primary metabolite acetyl-CoA through the action of acetyl-CoA carboxylase. nih.gov Three molecules of malonyl-CoA are required to construct the A-ring of the chalcone. nih.govmdpi.com

The specific hydroxylation pattern of a chalcone is determined by the enzymes involved in its synthesis. For most common flavonoids, the A-ring possesses a characteristic 5,7-dihydroxylation pattern, which arises from the three malonyl-CoA units during the CHS reaction. nih.gov The B-ring hydroxylation is dictated by the starter CoA-ester; for naringenin chalcone, the 4'-hydroxyl group is already present on the 4-coumaroyl-CoA precursor. nih.gov

However, the biosynthesis of 2',4,4'-Trihydroxychalcone (isoliquiritigenin) represents a significant divergence from this main pathway. Isoliquiritigenin is a 5-deoxyflavonoid, meaning it lacks the hydroxyl group at the position that corresponds to C-5 in the resulting flavanone. jst.go.jpbiorxiv.org Its formation is a key step in the biosynthesis of deoxyflavonoids, which are particularly prevalent in leguminous plants. mdpi.comjst.go.jp

The synthesis of isoliquiritigenin requires the action of a second enzyme in conjunction with CHS: Chalcone Reductase (CHR) . jst.go.jpnih.govnih.gov While CHS produces the naringenin chalcone intermediate, CHR acts to modify this process. jst.go.jpnih.gov Recent studies have shown that CHR can utilize naringenin chalcone as a substrate, catalyzing the removal of a phenolic hydroxyl group to produce isoliquiritigenin. jst.go.jpnih.gov This enzymatic step effectively diverts the metabolic flow from the general flavonoid pathway to the specialized branch of deoxyflavonoid and isoflavonoid (B1168493) biosynthesis. mdpi.comjst.go.jp Therefore, the unique 2',4'-dihydroxylation of the A-ring and the 4-hydroxylation of the B-ring in isoliquiritigenin is the result of this coordinated enzymatic action of CHS and CHR. jst.go.jpbiorxiv.org

Accumulation and Biological Significance of Chalcones in Plants

Chalcones, including isoliquiritigenin, accumulate in various plant tissues and serve a multitude of crucial biological functions. They are not merely metabolic intermediates but are active participants in plant survival and interaction with the environment.

Plant Defense : Flavonoids and their chalcone precursors often act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. nih.gov Their accumulation at the site of a bacterial or fungal infection can inhibit the growth of the invading microbe. mdpi.com

UV Protection : As phenolic compounds, chalcones can absorb harmful ultraviolet (UV) radiation, thereby protecting the plant's cellular machinery, particularly its DNA, from damage. mdpi.com

Pollination and Pigmentation : Chalcones and their derivatives contribute to the pigmentation of flowers, creating yellow hues that attract pollinating insects. taylorandfrancis.com This role is vital for the reproductive success of many plant species.

Signaling Molecules : In leguminous plants, chalcones like isoliquiritigenin play a critical role in establishing symbiotic relationships with nitrogen-fixing rhizobia bacteria. nih.gov Exuded from the plant roots, these molecules act as signals that induce the expression of nodulation (nod) genes in the bacteria, initiating the formation of root nodules where nitrogen fixation occurs. biorxiv.org

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. nih.govnih.gov |

| Chalcone Reductase | CHR | Co-acts with CHS or modifies its product to form 2',4,4'-trihydroxychalcone (isoliquiritigenin). jst.go.jpbiorxiv.org |

| Chalcone Isomerase | CHI | Isomerizes chalcones to flavanones (e.g., naringenin chalcone to naringenin, or isoliquiritigenin to liquiritigenin). nih.govnih.gov |

This table summarizes the functions of enzymes involved in the specified biosynthetic pathway. nih.govjst.go.jpbiorxiv.orgnih.govnih.govnih.gov

Chemical Synthesis and Derivatization Strategies for 2,4,4 Trihydroxychalcone

Classical and Contemporary Synthetic Methodologies for Chalcone (B49325) Scaffolds

The construction of the chalcone backbone is most frequently accomplished through condensation reactions that unite an appropriately substituted acetophenone (B1666503) and a benzaldehyde. Over the years, the foundational methods have been refined and new techniques have emerged to improve efficiency, yield, and environmental sustainability.

The Claisen-Schmidt condensation remains the most prevalent and classical method for synthesizing chalcones. jst.go.jpmdpi.comljmu.ac.uk This reaction involves the base- or acid-catalyzed aldol (B89426) condensation of an acetophenone with an aromatic aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone. researchgate.netresearchgate.net

In the specific synthesis of 2,4,4'-Trihydroxychalcone, the reaction involves the condensation of 2,4-dihydroxyacetophenone (Ring A precursor) with 4-hydroxybenzaldehyde (B117250) (Ring B precursor).

Base-Catalyzed Synthesis: The base-catalyzed variant is the most widely employed approach. jst.go.jp Strong aqueous or alcoholic solutions of bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are used to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion. nih.govscielo.br This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated chalcone system. The reaction is often carried out in a polar protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating. nih.gov For instance, a general procedure involves adding an aqueous solution of KOH to an equimolar solution of the ketone and aldehyde in ethanol, often while cooling with ice. scielo.br

Acid-Catalyzed Synthesis: While less common for hydroxylated chalcones due to potential side reactions, acid catalysis is an alternative. nih.gov Strong acids like sulfuric acid (H₂SO₄) or dry HCl gas in a solvent like glacial acetic acid can be used. The mechanism involves protonation of the aldehyde's carbonyl group, which enhances its electrophilicity and makes it more susceptible to attack by the enol form of the ketone.

The table below summarizes typical catalysts and conditions used in Claisen-Schmidt condensations for synthesizing chalcones.

| Catalyst Type | Catalyst Examples | Solvent | Temperature | Reference |

| Base | KOH, NaOH, Ba(OH)₂, LiHDMS | Ethanol, Methanol | Room Temperature to Reflux | jst.go.jpnih.gov |

| Acid | H₂SO₄, HCl, AlCl₃, RuCl₃ | Glacial Acetic Acid | 50-60°C to Reflux | nih.govacs.org |

To overcome the limitations of classical methods, such as harsh reaction conditions and environmental concerns, significant research has focused on developing novel synthetic strategies and more efficient catalysts. researchgate.net These contemporary methods often offer advantages like higher yields, shorter reaction times, and easier workup procedures.

Alternative Energy Sources:

Microwave Irradiation: This technique can dramatically accelerate the rate of Claisen-Schmidt condensations, often leading to higher yields in a fraction of the time required for conventional heating. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and efficiency, representing another green chemistry approach to chalcone synthesis. mdpi.comnih.gov

Advanced Catalyst Systems: A wide array of new catalysts has been explored for chalcone synthesis. These include:

Solid-Phase Catalysts: Heterogeneous catalysts like zeolites, hydrotalcites, silica-sulfuric acid, and nanorod vanadatesulfuric acid (VSA NRs) offer simplified product purification, as the catalyst can be easily filtered off and often reused. jst.go.jpnih.govresearchgate.net

Lewis Acids: Catalysts such as boron trifluoride etherate (BF₃·OEt₂), AlCl₃, and ZrCl₄ have been effectively used, sometimes offering improved regioselectivity. jst.go.jpresearchgate.netresearchgate.net BF₃·OEt₂ has been noted for its ability to drive regioselective condensation reactions efficiently. jst.go.jp

Ionic Liquids: Used as both solvents and catalysts, ionic liquids can provide a greener alternative to volatile organic solvents and facilitate catalyst recycling. researchgate.net

The table below highlights some of the novel catalysts used for chalcone synthesis.

| Catalyst/Method | Type | Key Advantage(s) | Reference(s) |

| Microwave/Ultrasound | Energy Source | Rapid reaction rates, higher yields | mdpi.comnih.gov |

| BF₃·OEt₂ | Lewis Acid | High efficiency, regioselectivity | jst.go.jp |

| Nanorod VSA | Heterogeneous Acid | Reusable, high yields, simple workup | researchgate.net |

| Zeolites/Hydrotalcites | Solid Base | Reusable, environmentally friendly | jst.go.jpnih.gov |

| Ionic Liquids | Catalyst/Solvent | Green solvent, catalyst recyclability | researchgate.net |

Design and Synthesis of this compound Analogs for Structure-Activity Studies

The synthesis of analogs of this compound is a common strategy in medicinal chemistry to conduct structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects.

The design of analogs often involves:

Varying Hydroxylation Patterns: Changing the number and position of hydroxyl groups on either aromatic ring can have a profound impact on activity. A study comparing the bacteriostatic activity of different trihydroxychalcones found that the position of the third hydroxyl group on Ring B significantly influenced the compound's potency. scielo.br

Introducing Other Substituents: Adding groups such as halogens (fluoro, chloro, bromo), methoxy (B1213986), or alkyl groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. mdpi.comthieme-connect.com

Modifying the Core Structure: Alterations to the α,β-unsaturated carbonyl system or cyclization to form related flavonoids like flavanones can also be explored.

A series of chalcones, including this compound, were synthesized to study their ability to inhibit cytochrome P4501A (CYP1A) activity, a key enzyme in xenobiotic metabolism. mdpi.com This research helps in understanding the chemoprotective potential of these compounds. Similarly, a wide range of hydroxylated chalcones were synthesized to probe their inhibitory effects on xanthine (B1682287) oxidase, an enzyme implicated in gout and oxidative stress. nih.gov These SAR studies revealed that the presence of at least three hydroxyl groups was crucial for potent inhibition. nih.gov

The following table presents examples of synthesized chalcone analogs and the rationale for their design.

| Parent Compound | Analog Modification | Rationale/Study Focus | Reference(s) |

| 2',4'-Dihydroxychalcone (B613834) | Addition of -OH at C2, C3, or C4 | SAR for bacteriostatic activity against S. aureus | scielo.br |

| 2',4'-Dihydroxychalcone | Addition of Fluoro or Chloro groups on Ring B | SAR for potential antidepressant effects | thieme-connect.com |

| Various Hydroxychalcones | Varies number and position of -OH groups | SAR for xanthine oxidase inhibition and radical scavenging | nih.gov |

| This compound | Included in a series of hydroxychalcones | Study of CYP1A enzyme inhibition and chemoprotection | mdpi.com |

Structure Activity Relationship Sar and Computational Studies of 2,4,4 Trihydroxychalcone

Impact of Hydroxyl Group Position and Substitution Patterns on Biological Efficacy

The number and position of hydroxyl (-OH) groups on the aromatic rings of the chalcone (B49325) scaffold are critical determinants of its biological activity. Research has consistently shown that these substitutions influence the molecule's antioxidant, anticancer, and other pharmacological properties.

The presence of hydroxyl groups generally enhances the antioxidant activity of chalcones. For instance, the 2'-hydroxy-4'-alkoxy chalcone series has been studied for its antiproliferative activity. It was found that withdrawing substituents in ring A decreases this activity, highlighting the importance of the substitution pattern. nih.gov The α,β-unsaturated carbonyl group and the planar structure of the chalcone are also considered important for its biological action, which often involves a Michael addition mechanism. nih.gov

In a study on 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone derivatives, molecular docking revealed that the 2′ and 4′ hydroxyl groups formed hydrogen bonds within the ligand-binding domain of the estrogen receptor alpha (ERα). mdpi.com This interaction is crucial for its inhibitory effect on the proliferation of MCF-7 human breast cancer cells. mdpi.com The substitution pattern, therefore, directly impacts the binding affinity and subsequent biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. It is a valuable tool for predicting the efficacy of new derivatives and for understanding the underlying mechanisms of action.

Selection and Correlation of Physicochemical Descriptors

The development of a robust QSAR model begins with the selection of relevant physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For chalcones, descriptors related to their electrophilic and hydrophilic character, as well as their shape and size, are often significant. nih.gov

Commonly used descriptors in QSAR studies of chalcones include:

Electronic descriptors: such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, which can indicate the molecule's ability to accept electrons and participate in reactions like Michael addition. nih.gov

Topological descriptors: which describe the connectivity and branching of the molecule.

Quantum chemical descriptors: derived from computational chemistry methods.

The correlation between these descriptors and the biological activity of a series of compounds is then analyzed to build a predictive model.

Development and Validation of Predictive QSAR Models

Once the descriptors are selected, a mathematical model is developed using statistical methods like multiple linear regression. nih.gov This model establishes a quantitative relationship between the descriptors and the biological activity. The predictive power of the QSAR model is then rigorously validated to ensure its reliability. researchgate.net

Validation techniques include:

Internal validation: such as the leave-one-out cross-validation, where the model is built using all but one compound, and then used to predict the activity of the excluded compound. nih.gov

External validation: where the model's ability to predict the activity of an independent set of compounds (test set) that were not used in model development is assessed. researchgate.net

A well-validated QSAR model can be a powerful tool for in silico screening of new chalcone derivatives, helping to prioritize compounds for synthesis and biological testing. nih.gov For example, a QSAR model for 2'-hydroxy-4'-alkoxy chalcones indicated that the double bond of the α,β-unsaturated carbonyl and a planar geometry are crucial for their cytotoxic activity. nih.gov

Molecular Docking and Computational Chemistry Approaches (e.g., DFT, CoMFA)

Computational chemistry methods provide detailed insights into the molecular properties of chalcones and their interactions with biological targets at an atomic level.

Elucidation of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For instance, docking studies of a novel chalcone with cancer-related proteins revealed polar interactions with specific amino acid residues like Cys 919 and Lys 868 in the vascular endothelial growth factor receptor kinase 2. researchgate.net Similarly, the interaction of 2′,4′-dihydroxychalcone with the binding pocket of caspase-3 has been visualized, providing insights into its potential mechanism of inducing apoptosis. researchgate.net These studies help in rationalizing the observed biological activities and in designing new derivatives with improved binding affinity.

| Compound | Target Protein | Key Interacting Residues | Reference |

| Novel Chalcone | VEGFR2 | Cys 919, Lys 868 | researchgate.net |

| 2′,4′-dihydroxychalcone | Caspase-3 | - | researchgate.net |

| 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone | ERα | - | mdpi.com |

Conformational Analysis and Energy Minimization Studies

The three-dimensional conformation of a chalcone molecule is crucial for its biological activity. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. This is often achieved using computational methods like Density Functional Theory (DFT).

DFT calculations can be used to optimize the geometry of chalcone derivatives and to determine their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO. nih.govnih.gov The energy gap between HOMO and LUMO provides information about the molecule's reactivity and stability. nih.gov

In Vitro and in Vivo Biological Activities of 2,4,4 Trihydroxychalcone and Analogs Excluding Clinical Human Trials

Antioxidant Activity and Oxidative Stress Modulation

2,4,4'-Trihydroxychalcone and its analogs exhibit significant antioxidant properties through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems. The presence of hydroxyl (-OH) groups on the chalcone (B49325) scaffold is considered a key feature for this activity. nih.gov

Radical Scavenging Mechanisms (e.g., DPPH, Superoxide (B77818), Hydrogen Peroxide)

The ability of a compound to donate a hydrogen atom or an electron to a free radical is a primary indicator of its antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this potential. rasayanjournal.co.inwikipedia.orgcaymanchem.com In this assay, the antioxidant reduces the stable DPPH radical, a dark-colored crystalline powder, to a non-radical form, resulting in a color change that can be measured spectrophotometrically. caymanchem.com

Chalcones, in general, are recognized as potent radical scavengers. rasayanjournal.co.in Studies on various chalcone derivatives have demonstrated their ability to effectively scavenge DPPH radicals, with their activity often compared to standard antioxidants like ascorbic acid (Vitamin C). rasayanjournal.co.inresearchgate.net For instance, certain synthetic chalcones have shown IC50 values in the low µg/mL range, indicating high potency. gsconlinepress.com The antioxidant activity of chalcones is largely attributed to the hydroxyl groups on their aromatic rings. nih.gov

Beyond DPPH, the scavenging of other reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) is crucial for cellular protection. nih.govnih.gov While specific data on this compound's direct scavenging of superoxide and hydrogen peroxide is limited in the provided context, the general class of chalcones is known to counteract ROS. This activity helps protect cells from oxidative damage, which can harm essential biomolecules like lipids, proteins, and DNA. rasayanjournal.co.in

Inhibition of Lipid Peroxidation and Related Markers (e.g., PV, TBARS, TOTOX)

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Antioxidants can interrupt this process. The effectiveness of this compound in preventing lipid peroxidation has been evaluated by measuring several key markers.

A study investigating the effect of this compound on the oxidation of sunflower oil during storage found it to be highly effective. mdpi.com The compound significantly reduced the formation of primary and secondary oxidation products. mdpi.com This was assessed by measuring:

Peroxide Value (PV): An indicator of primary oxidation products (hydroperoxides).

Thiobarbituric Acid Reactive Substances (TBARS): Measures secondary oxidation products, such as malondialdehyde (MDA), which are formed from the decomposition of hydroperoxides. nih.govnih.gov

p-Anisidine Value (p-AnV): Detects non-volatile aldehydes, another group of secondary oxidation products.

In this study, this compound not only decreased all these markers but also showed effects comparable or superior to the synthetic antioxidant butylated hydroxytoluene (BHT). mdpi.com The superior activity was attributed to the three hydroxyl groups in this compound, which provide more sites for neutralizing hydroperoxides compared to the single hydroxyl group in BHT. mdpi.com Other chalcone analogs have also demonstrated a strong ability to inhibit lipid peroxidation, often in correlation with their radical scavenging and lipoxygenase (LOX) inhibitory activities. nih.govnih.gov

| Compound | Assay/Marker | Key Finding | Source |

|---|---|---|---|

| This compound | PV, TBARS, p-AnV, TOTOX | Effectively decreased primary and secondary oxidation products in sunflower oil, comparable or superior to BHT. | mdpi.com |

| Chalcone Analog (4b) | Inhibition of lipid peroxidation | Showed 82.3% inhibition in an AAPH-induced linoleic acid oxidation assay. | nih.gov |

| Chalcone Analog (KKII5) | Inhibition of lipid peroxidation | Demonstrated 98% inhibition of lipid peroxidation. | nih.gov |

| Chalcone Analog (DKI5) | Inhibition of lipid peroxidation | Demonstrated 94% inhibition of lipid peroxidation. | nih.gov |

Activation of Antioxidant Defense Pathways (e.g., Nrf2)

In addition to direct scavenging, antioxidants can protect cells by activating endogenous defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular resistance to oxidative stress. nih.govnorthwestern.edu When activated by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes. nih.govnorthwestern.edu These genes encode for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD1). nih.gov

While direct evidence for this compound activating the Nrf2 pathway is not specified in the search results, the broader class of chalcones has been implicated in modulating such pathways. The activation of Nrf2 is a recognized therapeutic strategy for conditions involving oxidative stress, such as neurodegenerative diseases. nih.govnorthwestern.edu The ability of chalcones to influence inflammatory pathways like NF-κB, which can crosstalk with Nrf2, further suggests a potential role in modulating these complex cellular defense systems.

Anti-Inflammatory Properties

Chalcones and their analogs have demonstrated notable anti-inflammatory effects in various in vitro and in vivo models. nih.govresearchgate.net This activity is often linked to their ability to inhibit the production of inflammatory mediators and modulate key signaling pathways that govern the inflammatory response.

Inhibition of Pro-inflammatory Mediators (e.g., NO, iNOS, COX-2)

Inflammation is characterized by the production of pro-inflammatory mediators. Nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, synthesized by cyclooxygenase-2 (COX-2), are key players in the inflammatory process.

Several studies have shown that chalcone analogs can effectively suppress the expression of iNOS and COX-2. nih.govnih.gov For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain flavonoids and chalcone analogs significantly inhibited the induction of both iNOS and COX-2 proteins. nih.govnih.gov An analog of this compound, 2',2',5'-trihydroxychalcone, was found to inhibit LPS-induced iNOS expression in microglial cells. nih.gov This inhibition of iNOS and COX-2 leads to a decrease in the production of NO and prostaglandins, thereby reducing the inflammatory response. nih.govnih.gov

| Compound/Analog | Cell Line | Mediator Inhibited | Key Finding | Source |

|---|---|---|---|---|

| Flavonoids (general) | RAW 264.7 cells | iNOS, COX-2 | Suppressed the induction of both enzymes. | nih.gov |

| Chalcone Analogs (3h, 3l) | RAW 264.7 cells | NO, iNOS, COX-2 | Significantly suppressed NO production and the expression of iNOS and COX-2. | nih.gov |

| 2',2',5'-Trihydroxychalcone | Primary rat microglia | iNOS | Inhibited LPS-evoked iNOS expression. | nih.gov |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, Th17 cell differentiation)

The expression of inflammatory mediators like iNOS and COX-2 is controlled by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a transcription factor that plays a central role in regulating the immune and inflammatory responses. nih.gov Research indicates that chalcone analogs can exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. nih.gov

Furthermore, chalcones can influence the differentiation of T helper (Th) cells, which are critical for adaptive immunity. Specifically, an analog, 2',2',4'-trihydroxychalcone (TDC), has been shown to suppress the differentiation of pro-inflammatory Th17 cells. nih.gov Th17 cells are implicated in various autoimmune and inflammatory diseases. nih.gov TDC was found to directly bind to and inhibit RORγt, a key transcription factor for Th17 differentiation. nih.gov In in vivo models of colitis, TDC treatment led to a decrease in the proportion of Th17 cells and a reduction in pro-inflammatory cytokines such as IL-17, IFN-γ, and TNF-α. nih.gov This modulation of T cell differentiation highlights a significant mechanism for the immunomodulatory and anti-inflammatory effects of chalcone analogs. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

This compound and its related compounds have demonstrated a broad spectrum of antimicrobial properties, exhibiting inhibitory effects against bacteria, fungi, and some viruses.

Spectrum of Activity Against Specific Pathogens

The antibacterial effects of dihydroxychalcones have been noted against both Gram-positive and Gram-negative bacteria. Notably, trihydroxychalcones have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MICs) ranging from 25-50 μg/ml. medchemexpress.com The presence of hydroxyl groups, particularly a free hydroxyl group at the 2'-position of the B ring, appears to be a significant factor for anti-MRSA activity. medchemexpress.com Furthermore, combinations of dihydroxylated chalcones, such as 2',4'-dihydroxychalcone (B613834), with conventional antibiotics like nalidixic acid have demonstrated synergistic antibacterial action against Escherichia coli. nih.gov

In the realm of antifungal activity, 2',4'-dihydroxychalcone (2',4'-DHC) has shown moderate to strong efficacy against various fungi. It has been found to be effective against Aspergillus fumigatus, with a minimum inhibitory concentration that inhibits 50% of growth (MIC50) between 64 and 128 µg/mL. selleckchem.com Analogs such as 2-hydroxy-4,4',6'-trimethoxy chalcone have also displayed significant inhibition of spore germination in several fungal species, including Alternaria solani and Aspergillus flavus. nih.gov

Antiviral investigations have revealed the potential of chalcone derivatives against a variety of viruses. For instance, certain chalcone derivatives have shown inhibitory effects against influenza virus neuraminidase and have demonstrated activity against Herpes Simplex Virus (HSV-1 and HSV-2). nih.gov

Mechanisms of Antimicrobial Action

A key mechanism underlying the antimicrobial action of these chalcones appears to be their interaction with and disruption of the cell membrane. Dihydrochalcones have been shown to cause damage to bacterial cells by increasing the leakage of proteins and inorganic phosphates, indicating a compromise in cell membrane integrity. nih.gov Studies on isobavachalcone, a prenylated chalcone, have further supported this by demonstrating membrane disruption in Bacillus subtilis. nihon-u.ac.jp The antibacterial mechanism can also be strain-dependent, with some evidence suggesting that in certain bacteria like Klebsiella pneumoniae, damage to both the respiratory system and the cell membrane may occur simultaneously. nih.gov For antifungal activity, the mechanism can involve the inhibition of key cellular processes. For example, 2',4'-DHC's effect on Aspergillus fumigatus is suggested to be linked to the inhibition of the Hsp90-calcineurin pathway, which is crucial for cell wall integrity. selleckchem.com

Antitumor and Antiproliferative Investigations

The potential of this compound (isoliquiritigenin) and its analogs as anticancer agents has been a major focus of research, with studies demonstrating their ability to inhibit cancer cell growth through various mechanisms.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Isoliquiritigenin (B1662430) has been shown to possess therapeutic potential against a range of cancers by inducing apoptosis (programmed cell death) and autophagy, and by arresting the cell cycle. nih.gov An isomer, 2,2′,4′-Trihydroxychalcone, has demonstrated a significant inhibitory effect on the survival of A549 human lung cancer cells while having minimal impact on normal lung epithelial cells. medchemexpress.com This compound was found to induce apoptosis and decrease cell migration and invasion. medchemexpress.com Similarly, 2',4'-dihydroxychalcone has been found to potently inhibit the proliferation of PC-3 human prostate cancer cells and induce apoptosis, which is associated with cell cycle arrest at the G0/G1 phase. nih.gov

The induction of apoptosis is often mediated through the modulation of key regulatory proteins. For instance, 2,2′,4′-Trihydroxychalcone treatment in A549 cells led to an increase in the expression of pro-apoptotic proteins like Bax and cleaved poly (ADP-ribose) polymerase (PARP), while decreasing the levels of the anti-apoptotic protein Bcl-2. nihon-u.ac.jp Furthermore, some chalcone derivatives have been observed to cause cell cycle arrest in the G2/M phase in ovarian cancer cells. nih.gov

Interaction with Molecular Targets in Oncogenesis

The antitumor effects of these chalcones are rooted in their ability to interact with and modulate various molecular targets involved in the development and progression of cancer. The PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, is a prominent target. Isoliquiritigenin has been reported to induce apoptosis and inhibit proliferation by suppressing this pathway. medchemexpress.com Specifically, 2,2′,4′-Trihydroxychalcone has been shown to decrease the phosphorylation of PI3K, AKT, and mTOR in A549 lung cancer cells. nihon-u.ac.jp

Furthermore, this chalcone analog has been found to reduce the nuclear expression of NF-κB, a transcription factor that plays a crucial role in promoting tumor cell survival and metastasis-related gene transcription. nihon-u.ac.jp Other molecular targets include matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis. The expression of these MMPs was found to be decreased following treatment with 2,2′,4′-Trihydroxychalcone. nihon-u.ac.jp Some chalcones also exhibit their anticancer effects by inhibiting tubulin polymerization, a mechanism similar to some established chemotherapy drugs. nih.gov

Enzyme Modulation and Inhibition Specific to this compound and Analogs

This compound and its derivatives have been identified as potent modulators and inhibitors of various enzymes, highlighting another dimension of their therapeutic potential.

Isoliquiritigenin has been shown to inhibit several enzymes with significant biological implications. It acts as an inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid, with a mixed type of inhibition. nih.gov It is also a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications, with an IC50 of 320 nM. selleckchem.com Furthermore, isoliquiritigenin inhibits tyrosinase, the key enzyme in melanin (B1238610) synthesis, suggesting its potential use as a skin-lightening agent. selleckchem.com

In the context of neurological functions, isoliquiritigenin has been identified as a potent inhibitor of human monoamine oxidase (hMAO-A and hMAO-B), enzymes that are critical in the metabolism of neurotransmitters. nih.gov It exhibits competitive inhibition of hMAO-A and mixed inhibition of hMAO-B. nih.govnih.gov Beyond inhibition, this chalcone also modulates the activity of dopamine (B1211576) and vasopressin receptors. nih.govnih.gov

Tyrosinase Inhibition

This compound, also known as isoliquiritigenin, has been identified as a tyrosinase inhibitor. tandfonline.comnih.gov Tyrosinase is a key enzyme in the process of melanin biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. tandfonline.comnih.gov The inhibitory activity of this compound and its analogs is attributed to the presence and position of hydroxyl groups on the aromatic rings, which can chelate the copper ions in the active site of the enzyme. researchgate.netmdpi.com

Research has shown that the 2,4-dihydroxyphenyl moiety (A-ring) and a 4'-hydroxyphenyl moiety (B-ring) are important for the tyrosinase inhibitory activity of chalcones. researchgate.netmdpi.com Specifically, the 4-resorcinol moiety in the chalcone structure is considered a key feature for potent inhibition. mdpi.com Kinetic studies have revealed that some of these chalcones act as competitive inhibitors of tyrosinase. researchgate.netnih.gov For instance, 2,2',4,4',6'-pentahydroxychalcone (B10841250) was found to be a competitive inhibitor of tyrosinase with a Ki value of 3.1 µM. nih.gov

The table below summarizes the tyrosinase inhibitory activity of this compound and its analogs.

| Compound Name | IC50 (µM) | Inhibition Type | Source |

| 2,2',4,4',6'-Pentahydroxychalcone | 1 | Competitive | nih.gov |

| 2,2',4,4'-Tetrahydroxychalcone | 5 | Not specified | nih.gov |

| 2,4,2',4'-Tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone | 0.95 ± 0.04 | Competitive | researchgate.net |

| Kojic Acid (Reference) | 12 | Competitive | nih.gov |

| 2,4,2',4'-Tetrahydroxychalcone | 0.07 ± 0.02 | Not specified | tandfonline.comnih.gov |

| Morachalcone A | 0.08 ± 0.02 | Not specified | tandfonline.comnih.gov |

Retinoid-Related Orphan Receptor Gamma T (RORγt) Inhibition and Immunomodulation

Retinoid-related orphan receptor gamma t (RORγt) is a crucial transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in various autoimmune diseases. nih.govmdpi.com The pharmacological inhibition of RORγt presents a therapeutic strategy for managing Th17-driven autoimmune conditions. nih.govmdpi.com

An isomer of this compound, 2,2',4'-trihydroxychalcone (B1234636) (TDC), has been identified as a direct inhibitor of RORγt. nih.govmdpi.com TDC binds to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activation activity. nih.govmdpi.com In preclinical models, TDC has demonstrated therapeutic effects in experimental autoimmune encephalomyelitis (EAE), experimental colitis, and skin allograft rejection. nih.govmdpi.com These findings suggest that TDC may serve as a lead compound for the development of novel immunomodulators targeting RORγt. nih.gov

Another analog, 2',4'-Dihydroxy-2,3-dimethoxychalcone (DDC), has been identified as a pharmacological inverse agonist of RORγt. nih.gov DDC was found to inhibit RORγt activity, suppress murine Th17 differentiation, and promote the differentiation of regulatory T cells (Tregs) in a dose-dependent manner. nih.gov In vivo studies have shown that DDC treatment improved outcomes in models of experimental autoimmune encephalomyelitis, experimental colitis, and graft rejection. nih.gov The mechanism of action of DDC involves the indirect stabilization of Foxp3 expression through the inhibition of RORγt activity and its target genes. nih.gov

Cytochrome P450 (CYP1A) Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.gov The CYP1A subfamily, including CYP1A1 and CYP1A2, plays a role in the metabolism of drugs and pro-carcinogens. nih.gov Inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs and affect the toxicity of certain compounds. youtube.comyoutube.com

While direct studies on the inhibition of CYP1A by this compound are limited, research on related compounds provides some insights. For instance, stilbene (B7821643) derivatives, which share structural similarities with chalcones, have been shown to be potent and selective inhibitors of P450 family 1 enzymes. nih.gov Specifically, 2,4,3',5'-tetramethoxystilbene and 2,4,2',6'-tetramethoxystilbene are potent and specific inhibitors of P450 1B1. nih.gov Furthermore, certain flavones with methoxy (B1213986) substitutions have demonstrated inhibitory activity against P450s 1A1, 1A2, and 1B1. nih.gov

The inhibitory potential of chalcones and their derivatives on CYP enzymes is an area of ongoing research, with the structure-activity relationships being a key focus.

Other Investigated Biological Activities (e.g., Neuroprotection, Antidiabetic Potential)

Chalcones and their derivatives have been investigated for a variety of other biological activities, including neuroprotective and antidiabetic effects. frontiersin.org

In the context of neuroprotection , a study on 2,2',5'-trihydroxychalcone (225THC), an isomer of this compound, demonstrated its potential to protect neurons. nih.gov 225THC was found to be a potent inhibitor of apoptosis in primary rat neuronal cultures. This neuroprotective effect is likely mediated by its anti-inflammatory action on microglial cells, as it was shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from activated microglia. nih.gov

Regarding antidiabetic potential , several synthetic chalcones have been reported to exhibit inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. frontiersin.org For example, 2',4'-dihydroxy-4-methoxydihydrochalcone (DMC-2) exhibited a hypoglycemic effect in a type 2 diabetes mouse model. frontiersin.org Another study on chalcone derivatives showed a reduction in triglyceride, total cholesterol, and glucose levels in streptozotocin-induced diabetic mice. frontiersin.org While these findings highlight the potential of the chalcone scaffold in developing antidiabetic agents, specific studies on this compound in this context are not extensively reported.

Molecular and Cellular Mechanisms of Action

Ligand-Protein Interactions and Receptor Binding Affinities

Isoliquiritigenin's biological activity is frequently initiated by its direct interaction with specific protein targets. Molecular docking studies and biochemical assays have identified several key proteins to which ISL binds, thereby modulating their function.

One of the most well-characterized interactions is with tyrosinase , a key enzyme in melanin (B1238610) biosynthesis. nih.govacs.orgresearchgate.net ISL inhibits both the mono- and diphenolase activities of tyrosinase in a dose-dependent manner. nih.govresearchgate.net This inhibitory action is correlated with its ability to reduce melanin formation in melanocytes. nih.govacs.org Studies have determined the IC₅₀ value for ISL's inhibition of tyrosinase to be 8.1 μM when tyrosine is used as the substrate. nih.govacs.orgresearchgate.net

ISL also functions as a phytoestrogen by interacting with estrogen receptors (ER) . It is an agonist for both ERα and ERβ isoforms, capable of activating their transcriptional pathways. nih.govnih.gov In hormone-sensitive MCF-7 breast cancer cells, ISL has been shown to transactivate the endogenous ERα. nih.govresearchgate.net This interaction leads to downstream molecular events, including the up-regulation of pS2 mRNA, an estrogen-responsive gene. nih.govresearchgate.net Furthermore, ISL's anti-tumor effects in colorectal cancer have been linked to its ability to up-regulate Estrogen Receptor 2 (ESR2), the gene encoding ERβ. mdpi.com

At the core of its anti-inflammatory effects, ISL directly targets IκB kinase β (IKKβ) , a critical component of the NF-κB signaling pathway. nih.gov Molecular modeling and subsequent experiments have revealed that ISL covalently binds to the cysteine-46 residue within the IKKβ protein structure. nih.gov This direct binding inhibits the kinase activity of IKKβ, a crucial step in the activation of NF-κB. nih.gov

Other notable protein interactions include:

PI3K : Docking analysis has shown that ISL forms hydrophobic interactions with residues in the PI3K protein, with a calculated binding affinity of -8.1 kcal/mol. mdpi.com

DNA Topoisomerase I (TOP I) : ISL exhibits a significant inhibitory effect on TOP I activity. Molecular simulations suggest that it binds to the active center of the enzyme, forming hydrogen bonds with the catalytic residue Tyr723. nih.gov

Voltage-Dependent K+ Channels : In rat cardiac myoblasts (H9c2 cells), ISL acts as a potent inhibitor of voltage-dependent K+ currents, with a median inhibitory concentration (IC₅₀) of approximately 0.11 μM. researchgate.net

Niemann Pick C1 Like 1 (NPC1L1) : Surface plasmon resonance (SPR) analysis has confirmed that ISL physically interacts with NPC1L1, a protein critical for cholesterol uptake. nih.gov

| Protein Target | Interaction Type | Reported Affinity / IC₅₀ | Reference |

|---|---|---|---|

| Tyrosinase | Enzyme Inhibition | 8.1 μM | nih.govacs.orgresearchgate.net |

| Estrogen Receptors (ERα/ERβ) | Agonist Binding | Not Quantified | nih.govnih.gov |

| IκB kinase β (IKKβ) | Covalent Binding (Cys-46) | -12.23 (Docking Score) | nih.gov |

| PI3K | Non-covalent Binding | -8.1 kcal/mol (Binding Affinity) | mdpi.com |

| Voltage-Dependent K+ Channels | Channel Inhibition | ~0.11 μM | researchgate.net |

| DNA Topoisomerase I | Enzyme Inhibition | Not Quantified | nih.gov |

Modulation of Intracellular Signaling Pathways and Gene Expression

By binding to upstream proteins, this compound modulates several key intracellular signaling pathways that govern inflammation, oxidative stress, cell survival, and proliferation.

A primary mechanism for its anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway . frontiersin.orgnih.gov By directly inhibiting IKKβ, ISL prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. nih.govnih.gov This action blocks the nuclear translocation of the p65 subunit, thereby suppressing the transcription of NF-κB target genes. nih.govnih.gov Consequently, the expression of pro-inflammatory cytokines and mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2 is significantly reduced. nih.govnih.gov

Conversely, ISL is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway , the master regulator of the cellular antioxidant response. mdpi.comfrontiersin.orgnih.gov ISL promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. rsc.org There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, up-regulating the expression of numerous antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). mdpi.comrsc.org

ISL also exerts significant control over cell proliferation and survival by inhibiting the PI3K/Akt/mTOR signaling pathway . spandidos-publications.comnih.govportlandpress.comspandidos-publications.com It has been shown to reduce the phosphorylation levels of key pathway components, including Akt and mTOR, in various cancer cell lines. spandidos-publications.comnih.govportlandpress.com Inhibition of this pathway leads to the downregulation of downstream effectors like cyclin D1, which is critical for cell cycle progression, and contributes to the induction of apoptosis and autophagy. spandidos-publications.comnih.govportlandpress.com

Additional pathways modulated by ISL include:

Mitogen-Activated Protein Kinase (MAPK) Pathways : ISL can inhibit the phosphorylation of p38 MAPK, which is involved in cellular responses to stress and inflammation. nih.govnih.gov

VEGF/VEGFR-2 Signaling : In the context of angiogenesis, ISL interrupts the VEGF/VEGFR-2 pathway by inhibiting the expression of Vascular Endothelial Growth Factor (VEGF) and blocking the activation of its receptor, VEGFR-2. plos.org This effect is partly mediated by the promotion of proteasomal degradation of Hypoxia-Inducible Factor-1α (HIF-1α). plos.org

Estrogen Signaling : As an ER agonist, ISL influences the expression of estrogen-responsive genes. In mice, it has been found to lower the expression of the gene for aromatase, an enzyme that converts testosterone to estrogen, thereby disrupting steroid hormone production. illinois.edu

| Signaling Pathway | Effect of ISL | Key Molecular Events | Downstream Consequences | Reference |

|---|---|---|---|---|

| NF-κB Pathway | Inhibition | Inhibits IKKβ; prevents p65 nuclear translocation | Decreased expression of inflammatory genes (TNF-α, IL-6, COX-2) | nih.govnih.govnih.gov |

| Nrf2/ARE Pathway | Activation | Promotes Nrf2 nuclear translocation | Increased expression of antioxidant genes (HO-1, NQO1) | mdpi.comfrontiersin.orgrsc.org |

| PI3K/Akt/mTOR Pathway | Inhibition | Reduces phosphorylation of Akt and mTOR | Inhibition of cell proliferation; induction of apoptosis and autophagy | spandidos-publications.comnih.govportlandpress.com |

| MAPK Pathway | Inhibition | Reduces phosphorylation of p38 | Modulation of stress and inflammatory responses | nih.govnih.gov |

| VEGF/VEGFR-2 Pathway | Inhibition | Reduces VEGF expression; blocks VEGFR-2 activation | Suppression of angiogenesis | plos.org |

Effects on Cellular Processes (e.g., Cell Morphology, Reactive Oxygen Species Levels)

The modulation of signaling pathways by this compound translates into significant effects on various cellular processes, most notably the regulation of reactive oxygen species, cell death, and cell motility.

The effect of ISL on Reactive Oxygen Species (ROS) levels is context-dependent. In many scenarios, it functions as a potent antioxidant. By activating the Nrf2 pathway, ISL enhances the cell's intrinsic antioxidant capacity, leading to a reduction in intracellular ROS levels and protecting cells from oxidative stress-induced damage. mdpi.comrsc.orgnih.govnih.gov It improves the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione peroxidase, and catalase. nih.gov However, in certain cancer cells, such as human melanoma, ISL exhibits a pro-oxidant effect, significantly increasing intracellular ROS levels. nih.govresearchgate.net This elevation of oxidative stress can overwhelm the cancer cell's defense mechanisms, leading to the inhibition of pro-survival signaling pathways and the induction of apoptosis. nih.govresearchgate.net

ISL is a known inducer of apoptosis , or programmed cell death, in various pathological cell types. This is achieved through the modulation of apoptosis-related proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic cascade. nih.gov Morphologically, ISL treatment can lead to changes characteristic of apoptosis, such as alterations in nucleus morphology. nih.gov

Furthermore, ISL significantly impacts cellular processes related to cancer metastasis and angiogenesis. It has been shown to inhibit the migration and invasion of various cancer cells. spandidos-publications.comnih.govplos.org This is partly achieved by suppressing the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. portlandpress.com ISL treatment has been observed to increase the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like Vimentin and N-cadherin. portlandpress.com In endothelial cells, ISL inhibits tube formation, a critical step in the formation of new blood vessels (angiogenesis). plos.org

Analytical Methodologies for the Study of 2,4,4 Trihydroxychalcone

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography is indispensable for separating 2,4,4'-Trihydroxychalcone from complex matrices. The choice of technique depends on the specific analytical goal, whether it be purification, quantification, or preliminary identification.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the foremost techniques for the analysis of chalcones due to their high resolution, sensitivity, and reproducibility. These methods are adept at separating this compound from other structurally similar flavonoids and phenolic compounds in various samples, including plant extracts.

The separation is typically achieved using reversed-phase (RP) chromatography, with a nonpolar stationary phase (most commonly C18) and a polar mobile phase. A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small percentage of acid like formic or phosphoric acid to sharpen peaks) and gradually increasing the concentration of an organic modifier (e.g., acetonitrile (B52724) or methanol). This process allows for the efficient elution of compounds with varying polarities. Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, often set at wavelengths around 280 nm or 368 nm where chalcones exhibit strong absorbance. For instance, a gradient elution increasing acetonitrile concentration in acidified water can effectively separate various chalcones and flavanones udl.cat. The higher pressure tolerance and smaller particle size of UHPLC columns enable faster analysis times and improved resolution compared to traditional HPLC.

Table 1: Representative HPLC Parameters for Chalcone (B49325) Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol (B129727) |

| Elution | Gradient (e.g., 20% to 50% B over 15 minutes) udl.cat |

| Flow Rate | 0.4 - 1.0 mL/min |

| Column Temperature | 20 - 45 °C nih.gov |

| Detection | DAD or UV-Vis at ~280 nm and ~370 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, due to the presence of multiple polar hydroxyl groups, this compound has low volatility and limited thermal stability, making it unsuitable for direct GC analysis nih.gov. To overcome this limitation, a derivatization step is required.

The most common derivatization method for polyphenols is silylation. This process involves reacting the chalcone with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) phenomenex.comsigmaaldrich.com. The reaction replaces the active hydrogens of the hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups phenomenex.comgcms.cz. This chemical modification increases the compound's volatility and thermal stability, making it amenable to GC analysis nih.govmdpi.com. The resulting derivative can then be separated on a low- to mid-polarity capillary column (e.g., 5% phenyl polysiloxane) and detected by a Flame Ionization Detector (FID) or, more powerfully, a mass spectrometer.

To achieve unambiguous identification and enhanced sensitivity, chromatographic systems are often coupled with mass spectrometry (MS). These hyphenated techniques provide both retention time data from the chromatograph and mass-to-charge ratio (m/z) information from the spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing this compound in complex mixtures, even at trace levels. After separation by HPLC or UHPLC, the compound enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In tandem MS (MS/MS), a specific precursor ion corresponding to the molecular weight of the chalcone (e.g., m/z 255 [M-H]⁻ in negative ion mode) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. For 2',4',4-trihydroxychalcone (an isomer), key fragment ions observed are at m/z 135 and 119, resulting from the cleavage and separation of the A and B rings of the chalcone backbone phenomenex.com. This fragmentation pattern provides a structural fingerprint for confident identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized chalcone. Following GC separation, the silylated this compound derivative is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that are characteristic of the derivatized structure. This allows for both identification by matching the spectrum against libraries and quantification. GC-MS is widely used in metabolomic studies for the comprehensive profiling of phenolic compounds in plant extracts after derivatization mdpi.com.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are essential for the de novo structural elucidation of this compound and for confirming its identity against a known standard.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HETCOR) experiments, the connectivity of all atoms in the this compound molecule can be established. Spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for the chalcone structure include doublets for the vinylic protons (H-α and H-β) with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans configuration, as well as distinct signals for the aromatic protons on the A and B rings. The protons of the hydroxyl groups appear as broad singlets.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of a chalcone is characterized by a signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically >190 ppm), signals for the olefinic carbons, and a series of signals corresponding to the aromatic carbons.

The following table presents NMR data for (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one, an isomer of this compound, which illustrates the typical chemical shifts observed for this class of compounds mdpi.com.

Table 2: ¹H and ¹³C NMR Spectral Data for a Trihydroxychalcone Isomer in DMSO-d₆ (400 MHz) mdpi.com

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| C=O | 191.51 | - |

| α | 117.38 | 8.16 - 8.18 (d, J=8.8) |

| β | 144.24 | 8.16 - 8.18 (d, J=8.8) |

| 1 | 125.72 | - |

| 2, 6 | 131.19 | 7.76 (s) |

| 3, 5 | 115.82 | 6.85 - 6.87 (d, J=8.0) |

| 4 | 160.26 | 10.15 (s, -OH) |

| 1' | 112.97 | - |

| 2' | 165.76 | 13.53 - 13.61 (d, J=34.4, -OH) |

| 3' | 102.56 | 6.30 (s) |

| 4' | 164.93 | 10.65 - 10.70 (d, J=18, -OH) |

| 5' | 132.81 | 8.16 - 8.18 (d, J=8.8) |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features. A broad absorption band in the region of 3500-3200 cm⁻¹ indicates the O-H stretching vibrations of the phenolic hydroxyl groups. The sharp, strong peak around 1650-1630 cm⁻¹ is characteristic of the C=O stretching of the α,β-unsaturated ketone. The stretching vibration of the olefinic C=C double bond typically appears in the 1600-1575 cm⁻¹ region, often overlapping with aromatic C=C stretching vibrations which occur around 1600-1450 cm⁻¹ mdpi.comsigmaaldrich.com.

Table 3: Characteristic FTIR Absorption Bands for a Trihydroxychalcone mdpi.com

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H stretch | Phenolic -OH |

| ~1651 (strong) | C=O stretch | α,β-Unsaturated Ketone |

| ~1595 | C=C stretch | Olefinic and Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization of this compound, also known as isoliquiritigenin (B1662430) (ISL). The electronic absorption spectrum of this compound is dictated by its distinct molecular structure, which features a chalcone backbone with hydroxyl groups on its aromatic rings. This extended system of conjugated double bonds is responsible for the compound's ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of this compound typically exhibits a strong absorption band in the UVA range, which is characteristic of the chalcone scaffold. This absorption is due to π → π* electronic transitions within the cinnamoyl system of the molecule. Research has identified a characteristic absorption peak for this compound at approximately 374 nm when measured in an ethanol-water solution nih.gov. Other studies have reported similar maximum absorption wavelengths (λmax) near 370 nm researchgate.netresearchgate.net. The precise wavelength of maximum absorbance and the molar absorptivity can be influenced by the solvent used for the analysis due to solvatochromic effects.

This distinct spectral property is highly useful for several applications. In high-performance liquid chromatography (HPLC), a UV-Vis detector set to this wavelength (370-374 nm) can be used for the selective detection and quantification of this compound in complex mixtures, such as plant extracts researchgate.net.

Table 1: UV-Vis Spectral Data for this compound

| Parameter | Value | Solvent | Reference |

| λmax | 374 nm | Ethanol-Water (1:1, v/v) | nih.gov |

| λmax | ~370 nm | Not Specified | researchgate.net |

| Detection Wavelength | 370 nm | Not Specified | researchgate.net |

Advanced Analytical Techniques for Bioactivity-Guided Fractionation

Bioactivity-guided fractionation is a strategic approach used to isolate specific bioactive compounds from complex natural sources, such as plant extracts wisdomlib.org. This methodology systematically separates the extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation and purification until the pure, active compound is isolated. For a compound like this compound, which is known for its potent antioxidant and anti-inflammatory effects, these properties are often used to direct the isolation process nih.govnih.gov.

The process for isolating this compound from a plant source like licorice (Glycyrrhiza uralensis) typically begins with the preparation of a crude extract, for instance, using methanol or ethanol (B145695) nih.gov. This crude extract is then partitioned using solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate (B1210297), to yield fractions with different chemical profiles nih.gov.

Each of these fractions is then assessed for its bioactivity. For this compound, this would commonly involve antioxidant assays (e.g., DPPH or ABTS radical scavenging assays) or anti-inflammatory assays (e.g., measuring the inhibition of nitric oxide production in macrophages) nih.gov. The fraction demonstrating the highest activity—often the ethyl acetate fraction in the case of many flavonoids—is selected for further purification nih.gov.

Advanced chromatographic techniques are crucial in the subsequent steps. Column chromatography using silica (B1680970) gel or other stationary phases is employed for the initial separation of the active fraction. High-performance liquid chromatography (HPLC) is then used for final purification. A particularly effective advanced technique for the separation of this compound is High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a support-free liquid-liquid partition chromatography method that has been successfully utilized for the one-step isolation and purification of this compound from the crude extract of Glycyrrhiza uralensis with high purity nih.gov. The identity and purity of the isolated compound are finally confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

Future Research Directions and Potential Academic Applications

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While 2,4,4'-Trihydroxychalcone is recognized for its antioxidant capabilities, its structural similarity to other pharmacologically active chalcones suggests it may possess a wider range of biological effects. Chalcones, as a class, are known to exhibit diverse bioactivities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties ljmu.ac.ukresearchgate.netnih.gov. The therapeutic potential of this compound could be systematically explored in these areas.

Future investigations should focus on screening the compound against various disease models. For instance, its role as a phytoalexin, a type of antimicrobial compound produced by plants in response to infection, has been noted . This inherent defensive function in plants provides a strong rationale for exploring its efficacy against human pathogens. Furthermore, molecular docking studies have suggested a potential interaction with viral neuraminidase, indicating a possible avenue for antiviral research researchgate.net. A systematic evaluation of these and other potential activities is a critical next step.

Table 1: Proposed Areas for Biological Activity Screening of this compound

| Potential Biological Activity | Rationale / Basis for Investigation | Example In Vitro/In Vivo Models |

|---|---|---|

| Anti-inflammatory | Many chalcone (B49325) derivatives modulate inflammatory pathways like NF-κB . | LPS-stimulated macrophages; animal models of arthritis or colitis. |

| Anticancer | Chalcones are known to induce apoptosis and inhibit proliferation in various cancer cell lines nih.gov. | Screening against a panel of human cancer cell lines (e.g., breast, lung, colon); xenograft models in mice. |

| Antimicrobial | Observed function as a phytoalexin in plants suggests inherent antimicrobial properties . | Broth microdilution assays against pathogenic bacteria and fungi. |

| Antiviral | In silico studies predict binding to viral proteins like neuraminidase researchgate.net. | Viral replication assays for influenza, herpes, or other viruses. |

| Neuroprotective | Antioxidant properties could mitigate oxidative stress implicated in neurodegenerative diseases. Related chalcones show neuroprotection researchgate.net. | Cell-based models of oxidative stress in neuronal cells; animal models of Parkinson's or Alzheimer's disease. |

Rational Design and Targeted Synthesis of Potent and Selective Analogs

The chemical structure of this compound is amenable to modification, offering a foundation for the rational design of analogs with enhanced potency and selectivity. Structure-activity relationship (SAR) studies on other chalcones have demonstrated that the number and position of hydroxyl groups, as well as the addition of other substituents like halogens or alkoxy groups, can dramatically influence biological activity researchgate.netnih.gov.

Future synthetic chemistry efforts could focus on creating a library of this compound derivatives. By systematically altering the substitution patterns on both aromatic rings, researchers can probe the structural requirements for specific biological activities. For example, introducing lipophilic groups could enhance membrane permeability and cellular uptake, potentially boosting antimicrobial or anticancer effects nih.gov. The Claisen-Schmidt condensation is a common and effective method for synthesizing such chalcone derivatives thieme-connect.com. The goal would be to develop analogs that are not only more potent but also more selective for their biological targets, thereby minimizing off-target effects.

Table 2: Strategies for the Rational Design of this compound Analogs

| Modification Strategy | Targeted Functional Group/Position | Potential Enhancement | Rationale |

|---|---|---|---|

| Alkylation/Alkoxylation | Hydroxyl groups (e.g., at C4, C4') | Lipophilicity, cell membrane penetration | Increased lipophilicity can improve bioavailability and antimicrobial activity nih.gov. |

| Halogenation | Aromatic rings (A or B) | Potency, target binding affinity | Introduction of halogens like chlorine or bromine has been shown to increase the antidepressant and anticancer activity of other chalcones thieme-connect.com. |

| Hydroxylation Pattern Alteration | Addition or relocation of -OH groups | Antioxidant activity, enzyme inhibition | The position of hydroxyl groups is critical for antioxidant capacity and specific enzyme interactions nih.gov. |

| Heterocyclic Ring Introduction | Replacement of one of the phenyl rings | Novel bioactivities, improved drug-like properties | Incorporating nitrogen or sulfur-containing heterocycles can introduce new biological interactions and enhance potency nih.gov. |

Advanced Mechanistic Studies at the Molecular and Systems Levels

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent or research tool. Currently, its antioxidant mechanism is attributed to the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals mdpi.com. However, its interactions with specific cellular proteins and signaling pathways are largely unknown.

Advanced mechanistic studies should aim to identify the direct molecular targets of the compound. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could be employed to pull down and identify binding partners. Furthermore, its effect on key signaling pathways implicated in disease should be investigated. For example, studies on the related isomer 2,2',4'-trihydroxychalcone (B1234636) have shown it can inhibit the pro-inflammatory PI3K/AKT/NF-κB pathway and the T-helper 17 cell differentiation factor RORγt nih.gov. Determining whether this compound modulates these or other critical pathways (e.g., MAPK, apoptosis-related caspases) would provide significant insight into its therapeutic potential nih.gov.

Development of this compound as a Research Probe for Biological Pathways

Beyond its therapeutic potential, this compound could be developed into a valuable chemical probe for studying biological systems. By chemically modifying the chalcone scaffold to incorporate reporter tags—such as fluorescent dyes (e.g., fluorescein), affinity labels (e.g., biotin), or clickable alkyne groups—researchers can create powerful tools for bio-imaging and proteomics.

A fluorescently-labeled analog of this compound could be used to visualize its subcellular localization through microscopy, providing clues about its site of action. A biotinylated version could be used in pull-down assays to isolate and identify its protein binding partners from cell lysates. Such probes would be instrumental in mapping the compound's interactome and elucidating its mechanism of action on a broader, systems-wide level. Given its known antioxidant activity, these probes could be particularly useful for studying cellular responses to oxidative stress mdpi.com.

Synergistic Research with Other Bioactive Compounds

Investigating the synergistic potential of this compound in combination with existing drugs is a promising avenue for future research. Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment and infectious diseases, as it can enhance efficacy, reduce required doses, and overcome drug resistance.

The antioxidant properties of this compound could be leveraged to protect against the oxidative damage caused by some chemotherapeutic agents, potentially reducing their side effects without compromising their anticancer activity. In the context of infectious diseases, it could be combined with conventional antibiotics or antifungals. Chalcones can disrupt microbial membranes or inhibit efflux pumps, which could re-sensitize resistant pathogens to existing drugs. Systematic in vitro checkerboard assays followed by in vivo studies are needed to identify effective and synergistic combinations.

Integration of Omics Technologies in Chalcone Research

To gain a comprehensive understanding of the biological effects of this compound, the integration of high-throughput "omics" technologies is essential. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound in cells or organisms.

Transcriptomics: Using techniques like RNA sequencing (RNA-Seq), researchers can analyze the entire set of RNA transcripts in a cell to see how this compound alters gene expression. This can reveal which biological pathways and cellular processes are most affected by the compound.

Proteomics: Quantitative proteomics can be used to measure changes in the levels of thousands of proteins following treatment, identifying proteins whose expression or post-translational modification state is altered. This can help pinpoint the pathways and protein networks that are modulated.